3-[[4-(1-Methylpyrazol-4-yl)phenyl]methylamino]propan-1-ol
Overview
Description
3-[[4-(1-Methylpyrazol-4-yl)phenyl]methylamino]propan-1-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a phenyl ring substituted with a 1-methylpyrazol group and a propanol chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[[4-(1-Methylpyrazol-4-yl)phenyl]methylamino]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(1-methylpyrazol-4-yl)benzylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst such as a strong base (e.g., sodium hydroxide) and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
3-[[4-(1-Methylpyrazol-4-yl)phenyl]methylamino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various adducts depending on the reaction conditions.
Scientific Research Applications
3-[[4-(1-Methylpyrazol-4-yl)phenyl]methylamino]propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[[4-(1-Methylpyrazol-4-yl)phenyl]methylamino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 3-[[4-(1-Methylpyrazol-4-yl)phenyl]methylamino]propan-1-ol stands out due to its unique structure and versatile reactivity. Similar compounds include:
4-(1-Methylpyrazol-4-yl)benzylamine: Lacks the propanol chain, making it less versatile in certain reactions.
3-[[4-(1-Methylpyrazol-4-yl)phenyl]methylamino]butan-1-ol: Has a longer carbon chain, which may affect its reactivity and biological activity.
4-(1-Methylpyrazol-4-yl)phenylmethanol:
Properties
IUPAC Name |
3-[[4-(1-methylpyrazol-4-yl)phenyl]methylamino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-11-14(10-16-17)13-5-3-12(4-6-13)9-15-7-2-8-18/h3-6,10-11,15,18H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXCAAUFXZHPHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CNCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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